molecular formula C18H17N5O4S B2444704 5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396885-52-1

5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2444704
CAS No.: 1396885-52-1
M. Wt: 399.43
InChI Key: JLFZKEWWEIKYJX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an isoxazole ring, a pyridine ring, and a tetrahydrothiazolo ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures and functional groups. The presence of nitrogen in the isoxazole and pyridine rings, as well as the carbonyl groups, would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and heterocyclic rings could affect properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis of Isothiazolopyridine, Pyridothiazine, and Pyridothiazepines

Isothiazolopyridines, pyridothiazines, and pyridothiazepines possess valuable biological activities. Research by Youssef et al. (2012) highlights the synthesis of these compounds through both conventional and microwave-assisted methods, indicating the potential for chemical innovation and improved yields using modern synthesis techniques. This advancement could pave the way for the development of new drugs and chemical entities with significant biological importance (Youssef, Azab, & Youssef, 2012).

One-Pot Synthesis of Isoxazole Derivatives

Guleli et al. (2019) describe an efficient method for synthesizing substituted isoxazolopyridine derivatives, showcasing the potential for rapid and versatile chemical synthesis. This method supports the creation of compounds that may possess a variety of pharmacological activities, highlighting the importance of isoxazole derivatives in medicinal chemistry and drug discovery (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Development of Thiazolo and Triazolo Pyrimidines

Research by Haiza et al. (2000) on the synthesis of thiazolo[3,2-a]- and triazolo[4,3-a]-pyrimidines and pyrimido[2,1-c]triazine derivatives showcases the chemical versatility and potential biological relevance of these compounds. These findings are instrumental in the exploration of new therapeutic agents, particularly in the realm of antimicrobial and anticancer drug development (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs work by interacting with specific proteins or enzymes in the body, but without further information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific studies on this compound, it’s hard to provide accurate information about its safety and potential hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to compare it to similar compounds to see if they share common features or activities .

Properties

IUPAC Name

5-methyl-N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-10-8-13(21-27-10)15(24)20-18-19-12-5-7-23(9-14(12)28-18)17(26)11-4-3-6-22(2)16(11)25/h3-4,6,8H,5,7,9H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFZKEWWEIKYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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